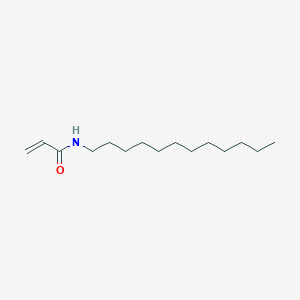

N-Dodecylacrylamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-dodecylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO/c1-3-5-6-7-8-9-10-11-12-13-14-16-15(17)4-2/h4H,2-3,5-14H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQPVIMDDIXCFFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCNC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33827-81-5 | |

| Record name | 2-Propenamide, N-dodecyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33827-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50164580 | |

| Record name | N-Dodecylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1506-53-2 | |

| Record name | N-Dodecyl-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1506-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Dodecylacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001506532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Dodecylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-dodecylacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.669 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Dodecylacrylamide: A Comprehensive Physicochemical Profile for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Dodecylacrylamide is a long-chain, hydrophobic monomer increasingly utilized in the synthesis of advanced polymers for a variety of applications, including as surfactant polymers, in biomedical coatings, and as a component of nanomaterials for drug delivery.[1] Its amphiphilic nature, stemming from the combination of a hydrophilic acrylamide group and a long hydrophobic dodecyl chain, allows for the formation of polymers with unique self-assembly and surface-active properties.[1] This technical guide provides a detailed overview of the core physicochemical properties of this compound, complete with experimental protocols and workflow diagrams to support its application in research and development.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below, providing a clear reference for its key characteristics.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₉NO | [2][3] |

| Molecular Weight | 239.40 g/mol | [2] |

| Appearance | White to pale cream or pale yellow powder/crystals | |

| Melting Point | 58 °C | |

| Boiling Point | 155 °C at 1 mmHg | |

| Density (estimated) | ~0.86 g/cm³ | [] |

Note: Density is estimated based on the value for the similar long-chain N-Octadecylacrylamide.

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Notes |

| Water | Insoluble | The long hydrophobic dodecyl chain dominates, making it poorly soluble in aqueous solutions. |

| Ether | Soluble | A 10% solution in ether is reported to be clear. |

| Non-polar organic solvents (e.g., Dichloromethane, Toluene, THF) | High | Expected to be readily soluble due to its hydrophobic nature. |

| Polar aprotic solvents (e.g., DMF, DMAc) | High | Expected to be readily soluble. |

| Alcohols (e.g., Methanol, Ethanol) | Moderate to Low | Solubility is expected to be limited. |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties and the synthesis of this compound are provided below.

Synthesis of this compound

A common method for the synthesis of this compound is the reaction of dodecylamine with acryloyl chloride in the presence of a base to neutralize the HCl byproduct.

Materials:

-

Dodecylamine

-

Acryloyl chloride

-

Triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as a solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, dropping funnel, magnetic stirrer, and other standard laboratory glassware

-

Ice bath

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve dodecylamine (1.0 equivalent) and triethylamine (1.1-1.2 equivalents) in the chosen anhydrous solvent.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add acryloyl chloride (1.0-1.1 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization (e.g., from methanol) or column chromatography on silica gel.

Determination of Melting Point using a Mel-Temp Apparatus

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Mel-Temp apparatus or similar melting point apparatus

Procedure:

-

Ensure the this compound sample is dry and in a fine powder form.

-

Introduce a small amount of the sample into the open end of a capillary tube.

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom, aiming for a sample height of 2-3 mm.

-

Place the capillary tube into the sample holder of the Mel-Temp apparatus.

-

Set the apparatus to heat at a moderate rate to quickly determine an approximate melting range.

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Prepare a new capillary with the sample and place it in the apparatus.

-

Heat the sample again, but this time at a much slower rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range).

-

Record the temperature at which the entire sample has melted into a clear liquid (the end of the melting range).

Determination of Boiling Point under Reduced Pressure (Vacuum Distillation)

Materials:

-

This compound sample

-

Vacuum distillation apparatus (including a Claisen adapter, condenser, receiving flask, and vacuum source)

-

Heating mantle

-

Stir bar

-

Thermometer

-

Manometer

Procedure:

-

Assemble the vacuum distillation apparatus, ensuring all glassware is free of cracks and all joints are properly sealed with vacuum grease.

-

Place the this compound sample and a stir bar into the distillation flask.

-

Connect the apparatus to a vacuum source and a manometer.

-

Begin stirring and slowly reduce the pressure inside the apparatus to the desired level (e.g., 1 mmHg).

-

Once a stable low pressure is achieved, begin heating the distillation flask.

-

Observe the temperature on the thermometer. The boiling point is the temperature at which a steady stream of distillate is collected in the receiving flask, and the temperature reading on the thermometer remains constant.

-

Record the boiling point and the corresponding pressure.

Mandatory Visualizations

Experimental Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Experimental Workflow for Melting Point Determination

Caption: Workflow for melting point determination of this compound.

References

An In-depth Technical Guide to the Synthesis and Purification of N-Dodecylacrylamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-dodecylacrylamide, a long-chain alkylacrylamide monomer crucial in the development of polymers for various applications, including drug delivery systems, viscosity modifiers, and functional coatings. This document details the most common synthetic routes, provides step-by-step experimental protocols, and outlines effective purification methodologies. All quantitative data is summarized for comparative analysis, and key processes are visualized to facilitate understanding.

Core Synthesis Methodologies

The synthesis of this compound is primarily achieved through the formation of an amide bond between dodecylamine and an activated acrylic acid derivative. The two most prevalent methods are the Schotten-Baumann reaction and Friedel-Crafts acylation.

Schotten-Baumann Reaction: Acylation of Dodecylamine with Acryloyl Chloride

The Schotten-Baumann reaction is a robust and widely used method for preparing amides.[1][2] In this reaction, dodecylamine is acylated by acryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[3][4] This method is generally high-yielding and can be performed under relatively mild conditions.

Reaction Pathway:

Caption: Schotten-Baumann synthesis of this compound.

Experimental Protocol:

-

Materials:

-

Dodecylamine

-

Acryloyl chloride

-

Triethylamine (TEA) or Sodium Hydroxide (NaOH)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized water

-

Brine (saturated NaCl solution)

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dodecylamine (1.0 equivalent) in anhydrous DCM.

-

Add triethylamine (1.1-1.5 equivalents) to the solution.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add acryloyl chloride (1.0-1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Friedel-Crafts Acylation of Acrylamide

An alternative route involves the Friedel-Crafts acylation of acrylamide with dodecanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3] This method has been reported for the synthesis of N-acylacrylamides.[3]

Reaction Pathway:

Caption: Friedel-Crafts synthesis of N-dodecanoylacrylamide.

Experimental Protocol (for N-Dodecanoylacrylamide): [3]

-

Materials:

-

Dodecanoyl chloride (10.9 g, 0.05 M)

-

Acrylamide (3.5 g, 0.05 M)

-

Anhydrous aluminum chloride (6.5 g, 0.05 M)

-

Acetone (50 ml)

-

Cold distilled water

-

-

Procedure:

-

In a 250 ml conical flask, dissolve dodecanoyl chloride and acrylamide in acetone to obtain a clear solution.

-

Stir the solution with a magnetic stirrer at room temperature.

-

Add anhydrous aluminum chloride to the reaction mixture and continue stirring at room temperature.

-

After 5 to 10 minutes of stirring, vigorous evolution of hydrogen chloride will occur, which should cease after about 5 minutes.

-

Pour the reaction mixture into cold distilled water to precipitate the product.

-

Isolate the white product by filtration.

-

Purification Methodologies

The crude this compound obtained from synthesis typically contains unreacted starting materials and byproducts, necessitating purification. The most common methods are recrystallization and column chromatography.

Recrystallization

Recrystallization is a highly effective technique for purifying solid organic compounds.[5][6][7] The principle relies on the differential solubility of the desired compound and impurities in a suitable solvent at different temperatures.[8] For this compound, a non-polar solvent or a mixed solvent system is generally effective due to the long alkyl chain.

Experimental Protocol (General):

-

Solvent Selection: A suitable solvent should dissolve this compound sparingly at room temperature but readily at its boiling point. Hexane, or a mixed solvent system such as hexane/ethyl acetate or acetone/water, are good starting points for solubility tests.[2][9]

-

Procedure:

-

Dissolve the crude this compound in a minimum amount of the chosen hot solvent in an Erlenmeyer flask.

-

If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Perform a hot gravity filtration to remove any insoluble impurities and activated charcoal.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

-

Dry the crystals under vacuum to remove residual solvent.

-

Column Chromatography

Flash column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[10][11] For this compound, a normal-phase silica gel column is typically used.

Experimental Workflow:

Caption: Workflow for column chromatography purification.

Experimental Protocol:

-

Materials:

-

Silica gel (for flash chromatography)

-

Hexane

-

Ethyl acetate

-

TLC plates

-

-

Procedure:

-

Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., dichloromethane or the initial eluent) and load it onto the top of the silica gel column.

-

Elution: Elute the column with a gradient of increasing polarity, starting with a low polarity solvent system (e.g., 100% hexane) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexane.[12][13]

-

Fraction Collection: Collect fractions of the eluent as it passes through the column.

-

Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

-

Quantitative Data Summary

The following tables summarize the key physical properties and reported yields for the synthesis of this compound and a related compound.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₉NO | [8] |

| Molecular Weight | 239.40 g/mol | [8] |

| Melting Point | 55-60 °C | |

| Appearance | White to off-white solid | |

| Purity (Typical) | >97% | [14] |

| Synthesis Method | Product | Yield | Reference |

| Friedel-Crafts Acylation (Dodecanoyl Chloride) | N-Dodecanoylacrylamide | 50% | [3] |

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the vinyl protons, the amide proton, and the protons of the dodecyl chain.

-

Expected Chemical Shifts (CDCl₃):

-

Vinyl Protons (CH₂=CH-): ~5.6-6.3 ppm (multiplets)

-

Amide Proton (-NH-): ~5.5-6.0 ppm (broad singlet)

-

Methylene group adjacent to Nitrogen (-NH-CH₂-): ~3.3 ppm (quartet)

-

Methylene groups of the alkyl chain (-CH₂-): ~1.2-1.5 ppm (broad multiplet)

-

Terminal methyl group (-CH₃): ~0.9 ppm (triplet)

-

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the amide functional group and the vinyl group.

-

Expected Absorption Bands:

-

N-H Stretch: ~3300 cm⁻¹ (strong, sharp)

-

C-H Stretch (alkyl): ~2850-2960 cm⁻¹ (strong)

-

C=O Stretch (Amide I): ~1650-1670 cm⁻¹ (strong)

-

N-H Bend (Amide II): ~1550-1570 cm⁻¹ (strong)

-

C=C Stretch: ~1620-1640 cm⁻¹ (medium)

-

This guide provides a foundational understanding and practical protocols for the synthesis and purification of this compound. Researchers are encouraged to adapt and optimize these methods based on their specific laboratory conditions and purity requirements.

References

- 1. m.youtube.com [m.youtube.com]

- 2. reddit.com [reddit.com]

- 3. US6369249B1 - Process for the preparation of N-substituted acrylamides - Google Patents [patents.google.com]

- 4. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. mt.com [mt.com]

- 9. echemi.com [echemi.com]

- 10. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]

- 11. orgsyn.org [orgsyn.org]

- 12. Chromatography [chem.rochester.edu]

- 13. General methods for flash chromatography using disposable columns - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Polymerization Behavior of N-Dodecylacrylamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Dodecylacrylamide (DDA) is a long-chain, hydrophobic acrylamide derivative that serves as a critical monomer for the synthesis of advanced amphiphilic polymers.[1] The presence of a twelve-carbon alkyl chain (dodecyl group) and a hydrophilic amide moiety imparts unique self-assembly characteristics to its corresponding polymer, poly(this compound) or pDDA.[1] This polymer's ability to form highly organized nanostructures makes it a material of significant interest for applications ranging from biomedical coatings to sophisticated drug delivery systems.[1] This guide provides an in-depth examination of the synthesis, polymerization, and unique behavioral properties of this compound.

This compound Monomer: Synthesis and Properties

The DDA monomer is a solid at room temperature with a melting point of approximately 58°C.[2] Its synthesis is most commonly achieved through the reaction of an aliphatic primary amine (dodecylamine) with acryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[3][4]

| Property | Value | Reference |

| IUPAC Name | N-dodecylprop-2-enamide | [5] |

| CAS Number | 1506-53-2 | [5] |

| Molecular Formula | C₁₅H₂₉NO | [5] |

| Molecular Weight | 239.40 g/mol | [5] |

| Melting Point | 58 °C | [2] |

| Physical Form | Solid |

Polymerization of this compound

Poly(this compound) is typically synthesized via free-radical polymerization.[1][4] This method allows for the creation of high molecular weight polymers with conversions often exceeding 90%.[4] The process involves the use of a thermal initiator, such as azobisisobutyronitrile (AIBN), in an appropriate solvent.

Free-Radical Polymerization Kinetics

The polymerization of DDA follows the classical mechanism of free-radical chain polymerization, which consists of three main stages: initiation, propagation, and termination.

-

Initiation: The process begins with the thermal decomposition of an initiator (e.g., AIBN) to generate primary free radicals.[6] These highly reactive species then attack a DDA monomer molecule, transferring the radical to it and initiating the polymer chain.[6]

-

Propagation: The newly formed monomer radical rapidly adds to other DDA monomers in a sequential fashion.[6] This step is the primary chain-growth phase, where the polymer backbone is formed.

-

Termination: The growth of a polymer chain is halted when two growing radical chains combine (combination) or transfer a hydrogen atom (disproportionation), resulting in a stable, non-reactive polymer.[7]

The rate of polymerization and the final molecular weight of the polymer are influenced by factors such as monomer concentration, initiator concentration, and temperature.

Polymerization and Molecular Weight Data

The molecular weight of pDDA is a critical parameter that influences its properties, particularly its ability to form ordered structures.[8] Researchers have synthesized pDDA with a range of molecular weights to study this dependence.

| Initiator | Temperature (°C) | Mₙ ( kg/mol ) | Polydispersity Index (PDI) | Monomer Conversion | Reference |

| AIBN | 80 | 11.4 | 5.1 | > 90% | [4] |

Note: Mₙ (Number-average molecular weight) and PDI values can vary significantly based on specific reaction conditions.

Structural and Thermal Properties of Poly(this compound)

pDDA is an amorphous polymer at room temperature.[9] Its unique thermal behavior is characterized by two distinct transitions observable via Differential Scanning Calorimetry (DSC), a technique that measures heat flow into or out of a sample as a function of temperature.[10][11]

Thermal Analysis

DSC analysis reveals a glass transition temperature (T₉) well above room temperature and a melting transition at a much lower temperature.[9] The low-temperature event is not the melting of the polymer backbone but rather the melting of crystallized dodecyl side chains that form semi-crystalline nanodomains.[4][12]

| Thermal Property | Temperature (°C) | Description | Reference |

| Tₘ (Side-Chain Melting) | -28.5 to -29 | Melting of crystallized dodecyl side chains in nanodomains. | [4][9] |

| T₉ (Glass Transition) | 73.6 | Transition of the amorphous polymer backbone from a rigid to a more flexible state. | [9] |

Self-Assembly and Lamellar Structure Formation

A remarkable characteristic of pDDA is its ability to self-assemble into a highly ordered lamellar structure.[9] This phenomenon is induced by annealing thin films of the polymer under humid conditions (e.g., 60°C at 98% relative humidity).[9][13]

During humid annealing, water molecules are adsorbed by the hydrophilic amide groups in the polymer backbone.[14] This enhances the segregation between the now more hydrophilic main chains and the hydrophobic dodecyl side chains, acting as a driving force for nanophase separation.[8][14] The result is a uniaxially oriented lamellar structure where the polymer main chains form a plane, and the dodecyl side chains align perpendicularly to it.[9][14] X-ray diffraction studies have determined the lamellar spacing to be approximately 3.25 nm.[9][13]

The degree of ordering in these lamellar structures is dependent on the polymer's molecular weight; pDDA with a number-average molecular weight (Mₙ) of 3500 or greater tends to form more well-defined lamellar structures compared to lower molecular weight versions.[8]

Applications in Drug Delivery

The amphiphilic nature of pDDA makes it a highly attractive candidate for drug delivery applications.[1] Polymers that contain both hydrophobic and hydrophilic domains can self-assemble in aqueous environments to form core-shell structures known as polymeric micelles.[15][16]

-

Micelle Formation: In water, pDDA chains can aggregate to form nanoparticles where the hydrophobic dodecyl chains form a core, and the more hydrophilic polyamide backbone forms a protective outer shell or corona.[1]

-

Drug Encapsulation: The hydrophobic core of these micelles serves as a reservoir for poorly water-soluble (hydrophobic) drugs. This encapsulation improves the drug's solubility, stability, and circulation time in the body.[15]

-

Controlled Release: The entrapped drug can be released in a sustained manner as the micelle structure gradually dissociates or in response to specific environmental triggers.[16]

Beyond micelles, the properties of pDDA are also beneficial for creating biomedical and antifouling coatings, where hydrophobic interactions can minimize the adsorption of proteins and other biomolecules.[1]

Experimental Protocols

Synthesis of this compound Monomer

This protocol is a representative method based on the acylation of an amine with acryloyl chloride.[3]

-

Dissolution: Dissolve dodecylamine (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert nitrogen atmosphere.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution to act as an acid scavenger.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath to control the exothermic reaction.

-

Acylation: Add acryloyl chloride (1.1 equivalents) dropwise to the cooled solution while stirring.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Work-up: Quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent like acetone to yield the final this compound monomer.[4]

Free-Radical Polymerization of this compound

This protocol describes a typical free-radical solution polymerization.

-

Preparation: Dissolve this compound monomer (e.g., 5.0 mmol) and the initiator AIBN (typically 1-2 mol% relative to the monomer) in a suitable solvent (e.g., 25 mL of 1,4-dioxane) in a reaction flask.[4]

-

Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

-

Polymerization: Immerse the sealed flask in an oil bath preheated to the desired reaction temperature (e.g., 80°C) and stir for a set period (e.g., 24 hours).[4]

-

Precipitation: After cooling to room temperature, pour the viscous solution into a large volume of a non-solvent, such as methanol, to precipitate the polymer.

-

Purification: Collect the precipitated poly(this compound) by filtration.

-

Drying: Dry the polymer under vacuum at an elevated temperature (e.g., 60°C) until a constant weight is achieved.

Thin Film Preparation and Humid Annealing

This protocol is for creating the ordered lamellar structures.

-

Solution Preparation: Dissolve the synthesized pDDA in a suitable solvent like chloroform to create a polymer solution (e.g., 10 mg/mL).

-

Spin Coating: Prepare a thin film by spin-coating the polymer solution onto a substrate (e.g., a silicon wafer).

-

Humid Annealing: Place the spin-coated film in a humidity- and temperature-controlled chamber. Anneal the film at elevated temperature and high relative humidity (e.g., 60°C and 98% RH) for 24 hours.[9][13]

-

Cooling: After annealing, cool the film to room temperature to stabilize the formed lamellar structure.[12]

Visualizations

Caption: Workflow for the synthesis of this compound monomer.

Caption: Mechanism of free-radical polymerization of this compound.

Caption: Self-assembly of pDDA from amorphous chains to an ordered lamellar structure.

References

- 1. polysciences.com [polysciences.com]

- 2. chemwhat.com [chemwhat.com]

- 3. benchchem.com [benchchem.com]

- 4. d-nb.info [d-nb.info]

- 5. This compound | C15H29NO | CID 73929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ethz.ch [ethz.ch]

- 7. m.youtube.com [m.youtube.com]

- 8. Molecular-weight dependence of the formation of highly ordered lamellar structures of poly(N-dodecyl acrylamide) by humid annealing - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. In-plane oriented highly ordered lamellar structure formation of poly(this compound) induced by humid annealing - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties – Advances in Polymer Science [ncstate.pressbooks.pub]

- 11. azom.com [azom.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. In-plane oriented highly ordered lamellar structure formation of poly( N -dodecylacrylamide) induced by humid annealing - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27994E [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Application of Polymeric Micelles for Drug and Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Polymeric Micellar Systems—A Special Emphasis on “Smart” Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

N-Dodecylacrylamide: A Comprehensive Technical Guide for Researchers

An In-depth Monograph on the Structure, Chemical Characteristics, and Handling of a Key Hydrophobic Monomer

Abstract

N-Dodecylacrylamide (NDA) is a long-chain, hydrophobic monomer increasingly utilized in the development of advanced polymer systems for drug delivery, biomedical coatings, and nanotechnology. Its defining feature is the C12 alkyl chain, which imparts significant hydrophobic character to polymers, enabling the formation of amphiphilic structures, micelles, and hydrogels with tunable properties. This technical guide provides a detailed overview of the monomer's structure, physicochemical properties, synthesis, and spectral characterization. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with or considering the use of this compound in their applications.

Chemical Structure and Properties

This compound is a white to off-white crystalline solid at room temperature.[1] The molecule consists of a hydrophilic acrylamide head group and a long, hydrophobic dodecyl (C12) tail. This amphiphilic nature is central to its utility in polymer chemistry.

Below is a diagram of the this compound monomer structure.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | N-dodecylprop-2-enamide | [2] |

| Synonyms | N-Laurylacrylamide | [3] |

| CAS Number | 1506-53-2 | [2] |

| Molecular Formula | C₁₅H₂₉NO | [2] |

| Molecular Weight | 239.40 g/mol | [2] |

| Appearance | White to off-white powder/crystal | [1] |

| Melting Point | 58 °C | |

| Boiling Point | 155 °C at 1 mmHg | |

| Purity | ≥97% | [1] |

Solubility

Due to its long alkyl chain, this compound is generally insoluble in water but soluble in a range of organic solvents.[4] Precise quantitative solubility data is not widely available in the literature. The following table provides a qualitative summary of its expected solubility. For applications requiring precise concentrations, it is recommended to determine the solubility experimentally using the protocol outlined in Section 3.

| Solvent | Expected Solubility |

| Water | Insoluble |

| Methanol | Low to Insoluble |

| Ethanol | Moderate |

| Acetone | Moderate |

| Dichloromethane (DCM) | High |

| Chloroform | High |

| Tetrahydrofuran (THF) | High |

| Toluene | High |

| N,N-Dimethylformamide (DMF) | High |

| N,N-Dimethylacetamide (DMAC) | High |

| Ethyl Acetate | Moderate |

| Hexane | Low to Insoluble |

Synthesis of this compound

The most common and robust method for synthesizing this compound is the acylation of dodecylamine with acryloyl chloride. This reaction is typically carried out in an anhydrous aprotic solvent in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Below is a logical workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Acylation

This protocol describes a general method for the synthesis of this compound from dodecylamine and acryloyl chloride.

Materials:

-

Dodecylamine (1.0 equivalent)

-

Acryloyl chloride (1.0-1.2 equivalents)

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.1-1.5 equivalents)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Nitrogen or Argon gas

-

Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

-

Magnetic stirrer and ice bath

Procedure:

-

Dissolution of Amine: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve dodecylamine (1.0 equivalent) in a suitable anhydrous solvent (e.g., DCM or THF).

-

Addition of Base: Add a non-nucleophilic base such as triethylamine (1.1-1.5 equivalents) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Acryloyl Chloride: Add acryloyl chloride (1.0-1.2 equivalents) dropwise to the cooled solution. The formation of a white precipitate (amine hydrochloride salt) is typically observed.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up:

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic layers and wash successively with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by recrystallization or silica gel column chromatography to yield the pure this compound.

Experimental Protocol: Determination of Solubility

This protocol outlines a general method for the quantitative determination of the solubility of this compound in a given solvent.

Materials:

-

This compound

-

Selected solvent

-

Scintillation vials or small flasks with screw caps

-

Shaker or vortex mixer

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Oven or vacuum oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a vial.

-

Equilibration: Tightly cap the vial and agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the mixture to stand undisturbed until a clear separation of the undissolved solid and the saturated solution is observed.

-

Filtration: Carefully withdraw a known volume of the supernatant (saturated solution) using a syringe and filter it through a pre-weighed filter to remove any suspended solid particles.

-

Solvent Evaporation: Transfer the filtered solution to a pre-weighed vial and evaporate the solvent completely in an oven or under vacuum until a constant weight of the dissolved solid is obtained.

-

Calculation: Calculate the solubility in g/100 mL using the following formula:

-

Solubility = (Mass of dissolved solid / Volume of solvent used) x 100

-

Spectral Characterization

The identity and purity of synthesized this compound should be confirmed using standard spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides characteristic signals for the protons in the acrylamide group and the dodecyl chain.

Expected Chemical Shifts (in CDCl₃):

-

~6.2-6.4 ppm: Multiplet, 1H (vinyl proton cis to C=O)

-

~6.0-6.2 ppm: Multiplet, 1H (vinyl proton trans to C=O)

-

~5.6-5.8 ppm: Multiplet, 1H (vinyl proton on the same carbon as the N-H)

-

~5.5-6.0 ppm: Broad singlet, 1H (N-H proton)

-

~3.2-3.4 ppm: Quartet, 2H (CH₂ group adjacent to the nitrogen)

-

~1.4-1.6 ppm: Multiplet, 2H (CH₂ group beta to the nitrogen)

-

~1.2-1.4 ppm: Broad singlet, 18H (remaining CH₂ groups of the dodecyl chain)

-

~0.8-0.9 ppm: Triplet, 3H (terminal CH₃ group)

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for the amide and vinyl functional groups.

Expected Absorption Bands:

-

~3300 cm⁻¹ (broad): N-H stretching vibration.[5]

-

~3080 cm⁻¹ (medium): =C-H stretching vibration of the vinyl group.

-

~2920 and ~2850 cm⁻¹ (strong): C-H stretching vibrations of the dodecyl chain.

-

~1660 cm⁻¹ (strong): C=O stretching vibration (Amide I band).[6]

-

~1620 cm⁻¹ (medium): C=C stretching vibration of the vinyl group.

-

~1550 cm⁻¹ (medium): N-H bending vibration (Amide II band).

-

~990 and ~910 cm⁻¹ (strong): Out-of-plane C-H bending vibrations of the vinyl group.

Safety and Handling

This compound should be handled with appropriate safety precautions. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[1]

Applications

The unique amphiphilic nature of this compound makes it a valuable monomer in various applications, particularly in the biomedical and pharmaceutical fields.

-

Drug Delivery: Used in the formation of nanoparticles and micelles for the encapsulation and controlled release of hydrophobic drugs.

-

Biomedical Coatings: Incorporated into biocompatible and antifouling coatings for medical devices, where the hydrophobic interactions can minimize protein adsorption.

-

Hydrogels: Employed in the synthesis of stimuli-responsive hydrogels for applications in tissue engineering and regenerative medicine.

-

Surfactant Polymers: Used in the formulation of hydrophobically modified polymers for controlling rheology and surface properties in various industrial applications.

This technical guide provides a foundational understanding of this compound. For specific applications, further optimization of reaction conditions and characterization will be necessary. Always consult the relevant safety data sheets before handling this chemical.

References

The Solubility of N-Dodecylacrylamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Dodecylacrylamide, a long-chain hydrophobic acrylamide derivative, is a monomer of significant interest in polymer chemistry, materials science, and drug delivery systems. Its amphiphilic nature, arising from the combination of a hydrophilic acrylamide head and a long hydrophobic dodecyl tail, allows for the formation of polymers with unique self-assembly and surface-active properties. Understanding the solubility of this compound in various organic solvents is paramount for its effective polymerization, processing, and application. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for its determination, and a theoretical framework to predict its behavior in different solvent systems.

Introduction

This compound (NDA) is a functional monomer characterized by a C12 alkyl chain attached to an acrylamide group. This structure imparts a significant hydrophobic character to the molecule, influencing its solubility and the properties of its corresponding polymers. The interplay between the polar amide group and the nonpolar alkyl chain governs its interaction with different solvents, making a systematic study of its solubility essential for various applications, including the synthesis of hydrophobically modified polymers, rheology modifiers, and drug delivery vehicles.[1] This guide aims to provide a detailed technical resource on the solubility of NDA in a range of common organic solvents.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a qualitative rule of thumb based on the intermolecular forces between the solute and the solvent molecules.[2] The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.

For this compound, the key structural features influencing its solubility are:

-

The Dodecyl Chain: This long, nonpolar alkyl chain (C12H25) is the dominant feature of the molecule and is responsible for strong van der Waals interactions. Consequently, NDA is expected to be more soluble in nonpolar organic solvents that can effectively solvate this hydrophobic tail.

-

The Acrylamide Group: The amide group (-CONH-) is polar and capable of forming hydrogen bonds. This group contributes to the molecule's potential for solubility in more polar solvents.

The overall solubility of this compound in a particular solvent is a balance between the energetic cost of breaking the crystal lattice of the solid NDA and the energy released upon the formation of new interactions with the solvent molecules.

Solubility Profile of this compound

| Solvent Class | Example Solvent | Polarity | Expected Solubility | Hypothetical Solubility ( g/100 mL at 25°C) |

| Nonpolar Aliphatic | n-Hexane | Low | High | > 20 |

| Nonpolar Aromatic | Toluene | Low | High | > 25 |

| Halogenated | Dichloromethane | Medium | High | > 30 |

| Ketones | Acetone | Medium | Moderate | 5 - 15 |

| Esters | Ethyl Acetate | Medium | Moderate | 5 - 15 |

| Alcohols | Ethanol | High | Low | 1 - 5 |

| Alcohols | Methanol | High | Low | < 1 |

| Highly Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Moderate to Low | 2 - 8 |

Note: The actual solubility values can be influenced by factors such as temperature and the purity of both the solute and the solvent.

Experimental Protocol for Solubility Determination

The most reliable method for determining the thermodynamic solubility of a solid compound is the isothermal shake-flask method.[3] This method involves allowing an excess of the solid to equilibrate with the solvent at a constant temperature, followed by the quantification of the dissolved solute in the saturated solution.

Materials and Equipment

-

This compound (high purity)

-

Organic solvents of analytical grade (e.g., hexane, toluene, acetone, ethanol)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Glass syringes

-

Volumetric flasks

-

Evaporating dish or watch glass

-

Drying oven

Procedure

-

Sample Preparation: Accurately weigh an excess amount of this compound and place it into a series of vials, one for each solvent to be tested. The excess amount should be sufficient to ensure that a solid phase remains after equilibration.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Shake the vials for a sufficient period to reach equilibrium. A period of 24 to 48 hours is typically recommended.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the undissolved solid to settle. For finer suspensions, centrifugation may be necessary to achieve a clear supernatant.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to remove any remaining solid particles.

-

Solvent Evaporation (Gravimetric Method): Transfer the filtered supernatant to a pre-weighed evaporating dish. Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

-

Drying and Weighing: Once the solvent has completely evaporated, place the evaporating dish in a drying oven at a temperature below the melting point of this compound (m.p. ~58°C) until a constant weight is achieved.

-

Calculation: The solubility is calculated as the mass of the dissolved this compound per volume of solvent used.

Alternative Quantification

For solvents with high boiling points or for more rapid analysis, the concentration of this compound in the saturated solution can be determined using analytical techniques such as:

-

UV-Vis Spectroscopy: If this compound has a suitable chromophore, a calibration curve can be prepared to determine its concentration in the filtered supernatant.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the amount of dissolved this compound.

Visualizations

Logical Relationship of Solubility

The following diagram illustrates the key factors influencing the solubility of this compound.

Caption: Key factors influencing the solubility of this compound.

Experimental Workflow

The diagram below outlines the major steps in the experimental determination of this compound solubility using the shake-flask method.

Caption: Workflow for determining this compound solubility.

Conclusion

The solubility of this compound is a critical parameter that is predominantly dictated by its long hydrophobic dodecyl chain. Consequently, it exhibits high solubility in nonpolar organic solvents and limited solubility in polar solvents. For precise quantitative data, the isothermal shake-flask method is the recommended experimental protocol. The information and methodologies presented in this guide provide a robust framework for researchers and professionals working with this compound to understand, predict, and experimentally determine its solubility in various organic media, thereby facilitating its effective use in a wide range of applications.

References

In-Depth Technical Guide to the Thermal Properties of Poly(N-dodecylacrylamide)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(N-dodecylacrylamide) (pDDA) is a hydrophobic polymer that has garnered significant interest in various scientific and industrial fields, including biomedical applications and drug delivery systems. Its unique thermal characteristics, largely influenced by its long alkyl side chains, are critical for understanding its behavior in different environments and for designing novel applications. This technical guide provides a comprehensive overview of the thermal properties of pDDA, including its glass transition temperature, melting behavior, and thermal stability. Detailed experimental protocols for the characterization of these properties are also presented, along with a discussion on the structure-property relationships that govern its thermal behavior.

Quantitative Thermal Properties

The thermal properties of poly(this compound) are summarized in the table below. These values are critical for predicting the material's performance at different temperatures and for designing processing conditions.

| Thermal Property | Symbol | Value | Method of Determination |

| Glass Transition Temperature | T_{g} | 77 °C[1] | Differential Scanning Calorimetry (DSC) |

| Side-Chain Melting Temperature | T_{m} | -29 °C[1] | Differential Scanning Calorimetry (DSC) |

| Thermal Decomposition | T_{d} | Two-step degradation at ~280 °C and ~375 °C (for a similar poly(N-alkylacrylamide))[2] | Thermogravimetric Analysis (TGA) |

| Thermal Conductivity | k | ~0.1 - 0.5 W/m·K (typical range for amorphous polymers) | Not experimentally determined for pDDA |

Experimental Protocols

Detailed methodologies for the synthesis of poly(this compound) and its thermal characterization are provided below. These protocols are based on established procedures for polyacrylamides and can be adapted for specific research needs.

Synthesis of Poly(this compound)

This protocol describes a typical free-radical polymerization of this compound.

Materials:

-

This compound (monomer)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Anhydrous N,N-dimethylformamide (DMF) (solvent)

-

Methanol (non-solvent for precipitation)

-

Nitrogen gas

Procedure:

-

In a Schlenk flask, dissolve this compound in anhydrous DMF to the desired concentration.

-

Add the initiator, AIBN (typically 0.1-1 mol% with respect to the monomer).

-

Deoxygenate the solution by bubbling with nitrogen gas for at least 30 minutes.

-

Place the flask in a preheated oil bath at 60-70 °C and stir for the desired reaction time (typically 12-24 hours).

-

After the reaction is complete, cool the solution to room temperature.

-

Precipitate the polymer by slowly adding the reaction mixture to a large excess of methanol with vigorous stirring.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with fresh methanol to remove any unreacted monomer and initiator.

-

Dry the polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (T_{g}) and any melting or crystallization events.

Instrument: A standard differential scanning calorimeter.

Procedure:

-

Accurately weigh 5-10 mg of the dry pDDA sample into an aluminum DSC pan.

-

Seal the pan hermetically. An empty sealed pan is used as a reference.

-

Place the sample and reference pans in the DSC cell.

-

Heat the sample to a temperature above its expected T_{g} (e.g., 120 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere to erase any prior thermal history.

-

Hold the sample at this temperature for 2-5 minutes.

-

Cool the sample to a temperature below its expected side-chain melting temperature (e.g., -50 °C) at a controlled cooling rate (e.g., 10 °C/min).

-

Heat the sample again to a temperature above its T_{g} (e.g., 150 °C) at a heating rate of 10 °C/min.

-

The glass transition temperature (T_{g}) is determined from the midpoint of the step change in the heat flow curve of the second heating scan. The side-chain melting temperature (T_{m}) is determined from the peak of the endothermic transition.

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability and decomposition profile of the polymer.

Instrument: A standard thermogravimetric analyzer.

Procedure:

-

Accurately weigh 5-10 mg of the dry pDDA sample into a ceramic or platinum TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample from room temperature (e.g., 25 °C) to a high temperature (e.g., 700 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).[3]

-

The analysis is typically performed under an inert nitrogen atmosphere with a constant flow rate (e.g., 20-50 mL/min).[3]

-

The weight loss of the sample as a function of temperature is recorded. The onset of decomposition and the temperatures of maximum weight loss are determined from the TGA curve and its derivative (DTG curve).

Mandatory Visualizations

Relationship between Alkyl Side-Chain Length and Glass Transition Temperature

The glass transition temperature of poly(N-alkylacrylamides) is significantly influenced by the length of the alkyl side chain. Longer side chains tend to increase the free volume and act as an internal plasticizer, leading to a decrease in the glass transition temperature.

Caption: Influence of alkyl side-chain length on the glass transition temperature.

Experimental Workflow for Synthesis and Thermal Characterization

The following diagram illustrates the logical workflow from the synthesis of poly(this compound) to its comprehensive thermal analysis.

Caption: Workflow for pDDA synthesis and thermal analysis.

References

N-Dodecylacrylamide: A Comprehensive Technical Guide for Researchers

Primary Identifier: N-Dodecylacrylamide CAS Number: 1506-53-2 Molecular Formula: C₁₅H₂₉NO

This technical guide provides an in-depth overview of this compound, a long-chain alkyl-substituted acrylamide monomer. It is intended for researchers, scientists, and drug development professionals interested in the synthesis, properties, and applications of this versatile compound, particularly in the realm of biomaterials and drug delivery systems.

Core Properties and Specifications

This compound is a hydrophobic monomer that can be polymerized to form materials with unique amphiphilic properties. The long dodecyl chain imparts significant hydrophobicity, making its polymers and copolymers valuable in applications requiring interactions with non-polar environments or self-assembly into nano- and microstructures.

| Property | Value | Reference |

| Molecular Weight | 239.40 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 58 °C | |

| Boiling Point | 155 °C at 1 mmHg | |

| Synonyms | N-Laurylacrylamide, N-dodecylprop-2-enamide | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through the acylation of dodecylamine with acryloyl chloride. This method is a robust and common approach for preparing N-substituted acrylamides.

Experimental Protocol: Acylation of Dodecylamine

Materials:

-

Dodecylamine

-

Acryloyl chloride

-

Triethylamine (TEA) or other non-nucleophilic base

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Magnetic stirrer

-

Round-bottom flask

-

Dropping funnel

-

Ice bath

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve dodecylamine (1.0 equivalent) in anhydrous DCM.

-

Add triethylamine (1.1-1.5 equivalents) to the solution.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add acryloyl chloride (1.0-1.2 equivalents) dropwise to the cooled and stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it successively with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Polymerization of this compound

This compound can be polymerized via free-radical polymerization to produce poly(this compound) (pNDA). The polymerization can be initiated using thermal or redox initiators.

Experimental Protocol: Free-Radical Polymerization

Materials:

-

This compound (monomer)

-

Azobisisobutyronitrile (AIBN) or other suitable thermal initiator

-

Anhydrous solvent (e.g., toluene, dioxane)

-

Reaction vessel with a condenser

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Non-solvent for precipitation (e.g., methanol, hexane)

Procedure:

-

Dissolve this compound and AIBN in the anhydrous solvent in the reaction vessel.

-

Purge the solution with an inert gas for 30-60 minutes to remove dissolved oxygen.

-

Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN) under a continuous inert atmosphere.

-

Maintain the temperature and stir for the desired reaction time (several hours). The viscosity of the solution will increase as the polymer forms.

-

Terminate the polymerization by cooling the reaction vessel in an ice bath.

-

Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent with vigorous stirring.

-

Collect the precipitated polymer by filtration and wash with fresh non-solvent.

-

Dry the polymer in a vacuum oven until a constant weight is achieved.

References

Spectroscopic Analysis of N-Dodecylacrylamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of N-Dodecylacrylamide, a hydrophobic acrylamide derivative. The focus is on two primary analytical techniques: Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document outlines detailed experimental protocols, presents expected spectroscopic data in a clear, tabular format, and illustrates the analytical workflow. The information herein is intended to support research and development activities where the characterization of this compound is essential.

Introduction

This compound is a monomer utilized in the synthesis of polymers with applications in areas such as biomedical coatings, drug delivery, and rheology modification. Its amphiphilic nature, stemming from the hydrophilic acrylamide head and the hydrophobic dodecyl tail, makes it a versatile building block for functional materials. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of the monomer before its use in polymerization or other applications.

Spectroscopic Data

The following tables summarize the expected FTIR and NMR spectroscopic data for this compound. This data is based on established spectroscopic principles and analysis of similar N-substituted acrylamide compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The expected characteristic absorption bands for this compound are detailed in Table 1.

Table 1: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3300 | Strong | N-H stretch | Amide (secondary) |

| ~3080 | Medium | =C-H stretch | Alkene |

| 2920 & 2850 | Strong | C-H asymmetric & symmetric stretch | Alkane (CH₂ and CH₃) |

| ~1660 | Strong | C=O stretch (Amide I) | Amide |

| ~1625 | Medium | C=C stretch | Alkene |

| ~1550 | Strong | N-H bend (Amide II) | Amide (secondary) |

| ~1465 | Medium | C-H bend (scissoring) | Alkane (CH₂) |

| ~985 & ~910 | Medium | =C-H bend (out-of-plane) | Alkene |

| ~720 | Weak | C-H rock | Alkane (-(CH₂)n-, n≥4) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The expected chemical shifts for ¹H and ¹³C NMR of this compound are presented in Tables 2 and 3, respectively. These are predicted values and may vary slightly depending on the solvent and experimental conditions.

Table 2: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.3 - 6.1 | dd | 1H | H₂C=CH- (trans to C=O) |

| ~6.1 - 5.9 | br s | 1H | -NH- |

| ~5.6 - 5.5 | dd | 1H | H₂C=CH- (cis to C=O) |

| ~3.4 - 3.2 | q | 2H | -NH-CH₂ -CH₂- |

| ~1.6 - 1.4 | quintet | 2H | -NH-CH₂-CH₂ - |

| ~1.3 - 1.2 | m | 18H | -(CH₂ )₉-CH₃ |

| ~0.9 - 0.8 | t | 3H | -CH₂-CH₃ |

dd = doublet of doublets, br s = broad singlet, q = quartet, m = multiplet, t = triplet

Table 3: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C =O |

| ~131 | H₂C=C H- |

| ~126 | C H₂=CH- |

| ~40 | -NH-C H₂- |

| ~32 | -(C H₂)₁₀-CH₃ (terminal CH₂) |

| ~29.5 (multiple peaks) | -(C H₂)₉- |

| ~27 | -NH-CH₂-C H₂- |

| ~23 | -C H₂-CH₃ |

| ~14 | -C H₃ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

FTIR Spectroscopy Protocol

Method: Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) Pellet

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR setup.

-

Place a small amount of solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet):

-

Weigh approximately 1-2 mg of this compound and 100-200 mg of dry KBr powder.

-

Grind the mixture together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer.

Instrumentation and Data Acquisition:

-

Spectrometer: A standard FTIR spectrometer.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Data Analysis: After data acquisition, perform baseline correction and peak picking to identify the absorption maxima.

NMR Spectroscopy Protocol

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR).

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Instrumentation and Data Acquisition:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

Temperature: Room temperature (e.g., 298 K).

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: Approximately 12-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans, depending on the sample concentration and instrument sensitivity.

-

-

Data Analysis: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts in both ¹H and ¹³C NMR spectra.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Self-Assembly and Micellization of N-Dodecylacrylamide in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Dodecylacrylamide (DDA) is an amphiphilic monomer possessing a hydrophilic acrylamide head group and a hydrophobic dodecyl tail. This molecular architecture imparts surfactant-like properties, driving its self-assembly in aqueous environments to form organized structures, most notably micelles. These micelles, characterized by a hydrophobic core and a hydrophilic corona, are of significant interest in various applications, particularly in drug delivery systems for the encapsulation and targeted release of poorly water-soluble therapeutic agents.

This technical guide provides an in-depth overview of the core principles governing the self-assembly and micellization of this compound. It covers the synthesis of N-alkylacrylamides, detailed experimental protocols for characterization, and a discussion of the cellular uptake mechanisms relevant to drug delivery applications. Due to the limited availability of specific quantitative data for pure this compound micellization in the public domain, this guide also includes comparative data from structurally similar N-alkylacrylamides and related surfactants to provide a comprehensive context for researchers.

Synthesis of N-Alkylacrylamides

A common method for the synthesis of N-alkylacrylamides involves the reaction of acryloyl chloride with an appropriate alkylamine.[1]

Reaction Scheme:

Where R represents the alkyl chain (e.g., dodecyl).

Experimental Protocol: Synthesis of this compound

The following is a general procedure adapted from literature for the synthesis of N-alkylacrylamides and can be specifically tailored for this compound.[1]

-

Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and an addition funnel is chilled to 0 °C in an ice bath.

-

Reactant Preparation: Dodecylamine is dissolved in a suitable anhydrous solvent, such as methylene chloride, to a concentration of 10 mM. An equimolar amount of a non-nucleophilic base, like triethylamine, is added to the solution to act as an acid scavenger for the hydrochloric acid byproduct.[1]

-

Addition of Acryloyl Chloride: Acryloyl chloride, also dissolved in methylene chloride to a 10 mM concentration, is added dropwise to the stirred amine solution from the addition funnel under an inert atmosphere (e.g., nitrogen or argon). The temperature is maintained at 0 °C during the addition.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

Work-up and Purification: The reaction mixture is then subjected to a series of aqueous extractions to remove unreacted starting materials and byproducts. This typically involves washing with a dilute acid solution (e.g., 100 mM HCl), followed by a dilute base solution (e.g., 100 mM NaOH), and finally with deionized water. The organic layer containing the this compound product is then dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Final Purification: The crude product can be further purified by recrystallization or column chromatography to obtain high-purity this compound.

Micellization and Self-Assembly in Aqueous Solutions

The formation of micelles by this compound in water is a thermodynamically driven process governed by the hydrophobic effect. At low concentrations, DDA exists as individual molecules (unimers). As the concentration increases, the hydrophobic dodecyl chains begin to aggregate to minimize their contact with water, leading to the formation of spherical micelles. This self-assembly occurs above a specific concentration known as the Critical Micelle Concentration (CMC) .

Quantitative Data

Specific quantitative data for the micellization of pure this compound is scarce in the literature. However, data from structurally related N-alkylacrylamides and other surfactants can provide valuable insights. The following table presents comparative CMC values.

| Surfactant/Amphiphile | Alkyl Chain Length | Headgroup | CMC (mM) | Temperature (°C) | Method |

| N-Octylacrylamide (Conceptual) | C8 | Acrylamide | - | - | - |

| N-Decylacrylamide (Conceptual) | C10 | Acrylamide | - | - | - |

| This compound (DDA) | C12 | Acrylamide | Data not readily available | - | - |

| Sodium Dodecyl Sulfate (SDS) | C12 | Sulfate | ~8.2 | 25 | Various |

| Dodecyltrimethylammonium Bromide (DTAB) | C12 | Trimethylammonium | ~16 | 25 | Various |

Note: The CMC is influenced by factors such as temperature, ionic strength, and the presence of additives.

Experimental Protocols for Characterization

The following are detailed methodologies for key experiments used to characterize the self-assembly and micellization of amphiphiles like this compound.

Determination of Critical Micelle Concentration (CMC)

a) Surface Tension Measurement

Principle: Surfactant molecules accumulate at the air-water interface, reducing the surface tension of the solution. At the CMC, the interface becomes saturated, and further addition of the surfactant leads to micelle formation in the bulk solution, resulting in a plateau or a distinct change in the slope of the surface tension versus concentration plot.

Experimental Workflow:

Caption: Workflow for CMC determination using surface tensiometry.

b) Fluorescence Spectroscopy using a Hydrophobic Probe

Principle: A hydrophobic fluorescent probe, such as pyrene, has low solubility in water but preferentially partitions into the hydrophobic core of micelles. The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. The ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is a measure of the local polarity. In an aqueous environment, this ratio is high, while in the nonpolar micellar core, it is significantly lower. A plot of the I₁/I₃ ratio against the logarithm of the surfactant concentration shows a sharp decrease at the CMC.

Experimental Protocol:

-

Probe Preparation: A stock solution of pyrene in a volatile organic solvent (e.g., acetone) is prepared. A small aliquot of this solution is added to a series of vials, and the solvent is evaporated to leave a thin film of pyrene.

-

Sample Preparation: Aqueous solutions of this compound at various concentrations are added to the vials containing the pyrene film. The final concentration of pyrene should be very low (micromolar range) to avoid excimer formation.

-

Equilibration: The solutions are equilibrated, often with gentle agitation and temperature control, to allow for the partitioning of pyrene into the micelles.

-

Fluorescence Measurement: The fluorescence emission spectra of the samples are recorded with an excitation wavelength typically around 334 nm. The intensities of the first (I₁ at ~373 nm) and third (I₃ at ~384 nm) vibronic peaks are measured.

-

Data Analysis: The I₁/I₃ ratio is plotted against the logarithm of the this compound concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.

Determination of Micelle Size and Polydispersity

Dynamic Light Scattering (DLS)

Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light caused by the Brownian motion of particles in solution. Smaller particles move faster, leading to more rapid fluctuations. The analysis of these fluctuations provides the translational diffusion coefficient, from which the hydrodynamic radius (Rh) of the micelles can be calculated using the Stokes-Einstein equation. DLS also provides information on the size distribution (polydispersity index, PDI).

Experimental Protocol:

-